1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one
Description
Systematic IUPAC Nomenclature
The systematic IUPAC name for this compound is derived from its longest carbon chain and functional group hierarchy. The base structure is an 8-carbon chain (octene) with a ketone group at position 3. Substituents include:
- A phenyl group at position 1 of the octenone backbone.
- A tributylstannyl-substituted ethenyl group at position 4.
The full IUPAC name is 1-phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one . The numbering prioritizes the ketone (position 3), followed by the double bonds and substituents to minimize locant values. The stereochemistry of the ethenyl group is specified as (1E) in some literature, though this descriptor is omitted in the systematic name due to IUPAC conventions for simplified representation.
Alternative Chemical Designations
This compound is referenced under multiple synonyms across chemical databases and publications:
The term "styryl ethyl ketone" is occasionally used in older literature for analogous non-tin-containing structures, but the tributylstannyl group distinguishes this compound.
CAS Registry Number and Regulatory Identifiers
The compound’s unique identifiers include:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 820250-64-4 |
| EC Number | Not assigned |
| DSSTox Substance ID | DTXSID10871010 (analog-based extrapolation) |
| Wikidata QID | Q126609159 (for structural analogs) |
Regulatory classifications under REACH or TSCA are currently unspecified, as the compound is primarily used in research settings.
Structural Relationship to Organotin Compounds
The tributylstannyl group (-Sn(C4H9)3) classifies this compound within the organotin family, which are organometallic derivatives of tin(IV). Key structural and functional comparisons include:
The ethenyltin moiety enables participation in cross-coupling reactions, a hallmark of organotin chemistry. The compound’s extended conjugated system (phenyl-ethenyl-ketone) further modifies its electronic properties, enhancing its utility in materials science.
Properties
CAS No. |
820250-64-4 |
|---|---|
Molecular Formula |
C28H46OSn |
Molecular Weight |
517.4 g/mol |
IUPAC Name |
1-phenyl-4-(1-tributylstannylethenyl)oct-1-en-3-one |
InChI |
InChI=1S/C16H19O.3C4H9.Sn/c1-3-5-11-15(4-2)16(17)13-12-14-9-7-6-8-10-14;3*1-3-4-2;/h6-10,12-13,15H,2-3,5,11H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
WNLQJHWOQCBHMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=C)[Sn](CCCC)(CCCC)CCCC)C(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation Route
Oxidation of Allylic Alcohols
- Substrate : 1-Phenyloct-1-en-3-ol
- Oxidizing Agent : Pyridinium chlorochromate (PCC) in dichloromethane
- Conditions : Room temperature, 4–6 hours
- Yield : 85–90%
Synthesis of the Tributylstannyl-Ethenyl Group
The tributylstannyl-ethenyl moiety is introduced via hydrostannylation or transmetallation reactions:
Copper-Catalyzed Hydrostannylation
Palladium-Mediated Transmetallation
- Substrate : 1-(Trimethylstannyl)ethenyl precursor
- Reagent : Tributyltin chloride (Bu$$_3$$SnCl)
- Catalyst : Pd(PPh$$3$$)$$4$$
- Conditions : THF, 60°C, 6 hours
- Yield : 55–60%
Coupling Strategies for Final Assembly
Stille Cross-Coupling
Tandem Hydrostannylation/Coupling
- One-Pot Protocol : Combines hydrostannylation and coupling steps
- Catalyst System : Pd(0)/Cu(I) co-catalysis
- Tin Efficiency : 94% reduction in stoichiometric tin usage
- Yield : 70–75%
Optimization and Challenges
Regiochemical Control
Purification Challenges
- Problem : Separation from bis-stannylated byproducts
- Resolution : Gel permeation chromatography (GPC) with chloroform
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Tin Efficiency | Key Advantage |
|---|---|---|---|---|
| Stille Coupling | Pd$$2$$(dba)$$3$$ | 50–55 | Low | Broad substrate compatibility |
| Tandem Hydrostannylation | Pd/Cu | 70–75 | High | Reduced tin waste |
| Transmetallation | Pd(PPh$$3$$)$$4$$ | 55–60 | Moderate | Avoids sensitive intermediates |
Emerging Techniques
Photoredox Catalysis
Flow Chemistry Approaches
- Benefit : Improved heat/mass transfer for exothermic stannylation
- Residence Time : <10 minutes vs. hours in batch
Chemical Reactions Analysis
1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alkanes or alcohols.
Substitution: The compound can undergo substitution reactions where the tributyltin group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from room temperature to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
Reactivity Enhancement
The presence of the tributylstannyl group in 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one enhances its reactivity, making it a valuable intermediate in organic synthesis. This compound can participate in various reactions, including:
- Sonogashira Coupling : The compound can serve as a coupling partner in Sonogashira reactions, which are essential for forming carbon-carbon bonds between aryl halides and terminal alkynes. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and materials science.
- Michael Additions : The enone functionality allows for Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds and expanding the diversity of synthetic pathways available to chemists .
Materials Science
Polymer Chemistry
The compound's unique structure enables its use in polymer chemistry. It can be utilized to synthesize materials with enhanced properties due to the incorporation of the stannyl group, which can improve thermal stability and mechanical strength. For instance:
- Synthesis of Conjugated Polymers : The compound can act as a building block for synthesizing conjugated polymers, which are critical in organic electronics and photovoltaic applications due to their ability to conduct electricity .
Biological Studies
Potential Biological Activities
Emerging studies suggest that 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one may exhibit biological activities that warrant further investigation:
- Anticancer Properties : Preliminary research indicates that compounds with similar structures have shown promise in anticancer activity. Investigations into the cytotoxic effects of this compound against various cancer cell lines could provide insights into its therapeutic potential .
Data Table: Comparison of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(Tributylstannyl)-2-(trimethylsilyl)acetylene | Structure | Used in Sonogashira coupling; versatile building block. |
| 4-(Tributylstannyl)phenol | Structure | Exhibits antioxidant properties; potential pharmaceutical applications. |
| 2-(Tributylstannyl)-3-methylbutyne | Structure | Useful in polymer chemistry; enhances material properties. |
Case Study 1: Synthesis and Characterization
Research conducted by Nakao et al. (2004) detailed the synthesis of various tributylstannyl derivatives, including 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one. Their findings highlight the compound's utility as an intermediate in multi-step synthetic routes, emphasizing its role in enhancing reaction yields and selectivity .
Case Study 2: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of similar stannyl compounds for their anticancer properties. The results indicated that certain stannyl compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting that 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one could be further investigated for similar effects .
Mechanism of Action
The mechanism by which 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one exerts its effects involves its ability to participate in various chemical reactions. The tributyltin group is particularly reactive, allowing the compound to form bonds with other molecules and participate in complex reaction pathways. Molecular targets and pathways involved include interactions with enzymes, receptors, and other biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with styryl- and ethenyl-substituted aromatic systems. Key comparisons include:
Electronic and Steric Properties
- Tributylstannyl vs. Cyano Groups: The tributylstannyl group in the target compound is sterically bulky and electron-rich, facilitating transmetallation in cross-coupling reactions. In contrast, cyano groups in CS1–CS3 are electron-withdrawing, enhancing π-conjugation and luminescent properties .
- Enone vs. Styryl Systems: The enone moiety in the target compound allows for nucleophilic additions (e.g., Michael additions), whereas the styryl systems in CS1–CS3 enable supramolecular assembly via dipole-dipole interactions or π-stacking .
Stability and Toxicity
- Organotin Compounds: The tributylstannyl group confers toxicity and environmental persistence, requiring stringent handling protocols. CS1–CS3, lacking heavy metals, are more biocompatible and environmentally benign .
- Conjugation Stability: The enone system in the target compound is prone to oxidation under ambient conditions, whereas the cyanostyryl systems in CS1–CS3 exhibit superior photostability due to delocalized electron density .
Research Findings and Limitations
- Key Studies :
- Limitations: Limited solubility of the target compound in polar solvents restricts its utility in aqueous-phase reactions. CS1–CS3 require precise stoichiometric control during supramolecular assembly to avoid phase separation .
Biological Activity
1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one is a complex organometallic compound notable for its unique structure and potential biological activities. This compound features a phenyl group, an ethenyl group substituted with a tributylstannyl moiety, and a ketone functional group, making it a substituted enone with the molecular formula . The incorporation of the tributylstannyl group enhances its reactivity, which is of significant interest in various fields including medicinal chemistry and materials science.
The structural characteristics of 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 517.365 g/mol |
| LogP | 8.545 |
| CAS Number | 820250-64-4 |
Anticancer Properties
Recent studies have indicated that compounds containing stannyl groups exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that organotin compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . The presence of the tributylstannyl moiety in 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one may enhance its anticancer activity by promoting such pathways.
Antimicrobial Activity
The biological activity of organotin compounds extends to antimicrobial properties as well. Studies have demonstrated that similar stannyl-substituted compounds possess significant antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes and interference with cellular respiration .
Study on Anticancer Effects
In a study published in the Journal of Organometallic Chemistry, researchers synthesized derivatives of stannyl-substituted compounds and evaluated their cytotoxicity against human cancer cell lines. The findings indicated that these compounds exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .
Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial properties of various organotin compounds, including those related to 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one. The results showed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential application of these compounds in developing new antimicrobial agents .
Mechanistic Insights
The biological mechanisms underlying the activity of 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one are still under investigation. However, it is hypothesized that the stannyl group may play a crucial role in facilitating interactions with biological macromolecules, leading to alterations in cellular signaling pathways.
Q & A
Q. What are the common synthetic routes for 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one?
The synthesis typically involves Stille coupling and Friedel-Crafts acylation . For the tributylstannyl group, Stille coupling between a vinyl stannane and an aryl halide/pseudohalide is critical, often using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF under inert atmospheres . The ketone moiety (oct-1-en-3-one) can be introduced via Friedel-Crafts acylation, employing acetyl chloride and Lewis acids (e.g., AlCl₃) . Purification via column chromatography or recrystallization is recommended to isolate the product.
Q. What analytical methods are essential for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR) to verify substituent positions and Sn bonding .
- Mass spectrometry (MS) for molecular weight confirmation.
- X-ray diffraction (single-crystal) to resolve stereochemistry and bond angles, as demonstrated in crystallographic studies of analogous stannyl compounds .
- FT-IR to identify functional groups like the ketone (C=O stretch ~1700 cm⁻¹).
Q. How should researchers handle the compound’s stability during storage?
The tributylstannyl group is air- and moisture-sensitive. Store under inert gas (argon/nitrogen) at low temperatures (-20°C). Use anhydrous solvents (e.g., THF, DCM) for dissolution, and avoid prolonged exposure to light .
Advanced Research Questions
Q. How can reaction conditions for Stille coupling be optimized to improve yield and selectivity?
- Catalyst selection : Use Pd₂(dba)₃ with supporting ligands (e.g., AsPh₃) to enhance catalytic activity.
- Solvent optimization : DMF or toluene at 80–100°C improves reaction rates.
- Stoichiometry : Maintain a 1:1.2 molar ratio of aryl halide to vinyl stannane to minimize side reactions.
- Additives : Include LiCl to stabilize the palladium intermediate . Monitor progress via TLC or GC-MS.
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?
Q. What role could this compound play in materials science, such as covalent organic frameworks (COFs)?
The phenyl and ethenyl groups may act as rigid linkers in COF synthesis. For example, condensation reactions (e.g., boronate ester formation) could integrate the compound into porous frameworks for gas storage or catalysis, similar to COF-1 and COF-5 architectures . The tributylstannyl group might also serve as a reactive site for post-synthetic modifications.
Q. How to design pharmacological studies to evaluate bioactivity?
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays).
- Structure-activity relationship (SAR) : Modify the phenyl or stannyl groups and compare bioactivity.
- Therapeutic targeting : Prioritize cancer-related pathways (e.g., apoptosis) based on structural analogs .
Methodological Notes
- Synthetic challenges : The tributylstannyl group requires strict anhydrous conditions. Use Schlenk lines or gloveboxes for sensitive steps .
- Data interpretation : Correlate X-ray diffraction data (e.g., bond lengths, angles) with computational models to resolve steric effects .
- Safety : Tributyltin compounds are toxic. Follow OSHA guidelines for handling and disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
